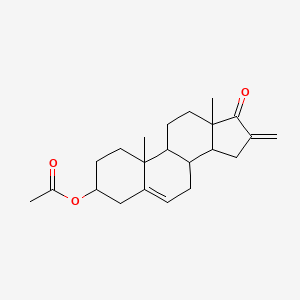
16-Methylidene-17-oxoandrost-5-en-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Methylidene-17-oxoandrost-5-en-3-yl acetate is a chemical compound with the molecular formula C22H30O3 and a molecular weight of 342.478 g/mol . It is a derivative of androstane, a steroid framework, and features a methylidene group at the 16th position and an acetate ester at the 3rd position.
Métodos De Preparación
The synthesis of 16-Methylidene-17-oxoandrost-5-en-3-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the precursor androst-5-en-3β-ol-17-one. The key steps include:
Oxidation: The hydroxyl group at the 3rd position is oxidized to form a ketone.
Methylidene Introduction: A Wittig reaction or similar method is used to introduce the methylidene group at the 16th position.
Acetylation: The final step involves acetylation of the hydroxyl group at the 3rd position to form the acetate ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
16-Methylidene-17-oxoandrost-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
16-Methylidene-17-oxoandrost-5-en-3-yl acetate has various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is studied for its potential biological activities, including hormonal and anti-inflammatory effects.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of hormonal disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 16-Methylidene-17-oxoandrost-5-en-3-yl acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular functions .
Comparación Con Compuestos Similares
16-Methylidene-17-oxoandrost-5-en-3-yl acetate can be compared with other similar compounds, such as:
17-Oxoandrost-5-en-3-yl acetate: Lacks the methylidene group at the 16th position.
16α-Hydroxy-17-oxoandrost-5-en-3-yl sulfate: Features a hydroxyl group at the 16th position and a sulfate ester at the 3rd position.
16α-Hydroxydehydroepiandrosterone 3-sulfate: Contains a hydroxyl group at the 16th position and a sulfate ester at the 3rd position.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
2862-68-2 |
|---|---|
Fórmula molecular |
C22H30O3 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
(10,13-dimethyl-16-methylidene-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C22H30O3/c1-13-11-19-17-6-5-15-12-16(25-14(2)23)7-9-21(15,3)18(17)8-10-22(19,4)20(13)24/h5,16-19H,1,6-12H2,2-4H3 |
Clave InChI |
PUCXZBGPUPYKFE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(=C)C4=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















